5-Ethyl-2-methyl-4-nitropyridine 1-oxide
Overview
Description
5-Ethyl-2-methyl-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C8H10N2O3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-Ethyl-2-methyl-4-nitropyridine 1-oxide consists of a pyridine ring with a nitro group (-NO2) and an oxide group (-O) attached to it . The molecule also contains an ethyl group (-C2H5) and a methyl group (-CH3) attached to the pyridine ring .Scientific Research Applications
Structural and Vibrational Studies : A study conducted by Lorenc, Hanuza, and Janczak (2012) examined the X-ray crystal structures of isomers related to 5-Ethyl-2-methyl-4-nitropyridine 1-oxide. They explored the impact of methyl group substitution on unit-cell structure, molecular and intermolecular arrangement, using IR and Raman spectra measurements, quantum chemical calculations, and potential energy distribution analysis (Lorenc, Hanuza, & Janczak, 2012).
Carcinogenicity and Mutagenicity : Takahashi et al. (1979) investigated the carcinogenic and mutagenic effects of 4-nitropyridine 1-oxide and its derivatives, including 5-Ethyl-2-methyl-4-nitropyridine 1-oxide, on mice and bacteria. They discussed the structure-mutagenicity relationships based on the molecular mechanism of carcinogenesis (Takahashi, Huang, Araki, & Kawazoe, 1979).
Antimitotic Agents : Temple, Rener, Waud, and Noker (1992) explored the antitumor activity in mice of compounds related to 5-Ethyl-2-methyl-4-nitropyridine 1-oxide. These compounds are precursors of active ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, which are potent antimitotic agents (Temple, Rener, Waud, & Noker, 1992).
Optical Properties : Andreazza et al. (1990) studied the growth of 3-methyl-4-nitropyridine-1-oxide crystals, a material similar to 5-Ethyl-2-methyl-4-nitropyridine 1-oxide, and its nonlinear optical behavior for second-harmonic generation (Andreazza, Lefaucheux, Robert, Josse, & Zyss, 1990).
Toxicological Evaluation : Gorokhova, Mikhailova, Zhukova, and Kazitskaya (2022) provided a toxic and hygienic evaluation of 2-ethyl-4-nitropyridine N-oxide, closely related to 5-Ethyl-2-methyl-4-nitropyridine 1-oxide, focusing on its impact on workers in chemical and pharmaceutical industries (Gorokhova, Mikhailova, Zhukova, & Kazitskaya, 2022).
properties
IUPAC Name |
5-ethyl-2-methyl-4-nitro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-7-5-9(11)6(2)4-8(7)10(12)13/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANDYWNNFZVYIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C([N+](=C1)[O-])C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345213 | |
Record name | 5-Ethyl-2-methyl-4-nitropyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-methyl-4-nitropyridine 1-oxide | |
CAS RN |
1131-20-0 | |
Record name | 1131-20-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1131-20-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167949 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Ethyl-2-methyl-4-nitropyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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